molecular formula C8H15NO B13640648 6-Oxabicyclo[3.2.1]octan-2-ylmethanamine

6-Oxabicyclo[3.2.1]octan-2-ylmethanamine

Cat. No.: B13640648
M. Wt: 141.21 g/mol
InChI Key: GTLSBXFTMUDSLZ-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.1]octan-2-ylmethanamine is a chemical building block featuring a bridged oxygen-containing bicyclic scaffold of significant interest in synthetic and medicinal chemistry. The 6-oxabicyclo[3.2.1]octane core is recognized as a privileged structure in natural products and pharmaceutical research . This motif is found in a wide array of biologically active natural products, such as the potent anti-proliferative agent cortistatin A and the selective renal cancer inhibitor Englerin A, highlighting its relevance in pioneering new therapeutic agents . The primary amine functional group on this scaffold provides a versatile handle for further synthetic elaboration, making it a valuable intermediate for constructing more complex molecules for drug discovery programs. Researchers can leverage this compound to explore structure-activity relationships or as a key synthetic precursor in the development of novel pharmacologically active compounds. Its rigid bicyclic structure can be used to impose conformational constraints in molecular design, potentially leading to enhanced selectivity and potency in target interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-oxabicyclo[3.2.1]octan-2-ylmethanamine

InChI

InChI=1S/C8H15NO/c9-4-6-1-2-8-3-7(6)5-10-8/h6-8H,1-5,9H2

InChI Key

GTLSBXFTMUDSLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC1OC2)CN

Origin of Product

United States

Synthetic Strategies for the 6 Oxabicyclo 3.2.1 Octane Core

Cycloaddition Approaches to 6-Oxabicyclo[3.2.1]octane Construction

Cycloaddition reactions offer a powerful and convergent means to assemble the bicyclic core of 6-oxabicyclo[3.2.1]octane derivatives. These methods involve the formation of multiple carbon-carbon or carbon-oxygen bonds in a single step, often with high stereocontrol.

Intramolecular cyclization strategies are particularly effective for constructing the 6-oxabicyclo[3.2.1]octane skeleton, leveraging a tethered reacting partner to facilitate the desired ring formation. A notable example involves a gold-catalyzed cascade reaction of a 1-ethynyl-cyclohexane-trans-1,4-diol derivative. This domino process assembles two C-H, two C-O, and one C-C bond through a sequence of cyclization and semi-pinacol rearrangements, affording the oxabicyclic system. nih.govnih.gov

Another approach utilizes an aza-Prins cyclization. For instance, the reaction of (R)-2,3-Di-O-benzylglyceraldehyde with N-tosyl homoallylamine can lead to the diastereoselective formation of a related 6-oxa-2-azabicyclo[3.2.1]octane derivative through an unexpected intramolecular nucleophilic attack. researchgate.net While this example incorporates nitrogen into the bicyclic system, the underlying principle of intramolecular cyclization to form the bridged ether linkage is a key feature.

Intermolecular [4+3] cycloadditions provide a direct route to the seven-membered ring embedded within the 6-oxabicyclo[3.2.1]octane framework. These reactions typically involve the combination of a four-atom diene component with a three-atom oxyallyl cation or equivalent species. The stereoselectivity of these reactions is a critical aspect, and various strategies have been developed to control the facial selectivity of the cycloaddition.

While the search results highlight the utility of [5+2] cycloadditions for forming 8-oxabicyclo[3.2.1]octane systems, which feature a different bridging pattern, the principles of controlling stereochemistry in cycloaddition reactions are transferable. nih.govresearchgate.net For instance, the use of chiral catalysts or auxiliaries can induce high levels of enantioselectivity in the formation of the bicyclic product. nih.gov The reactivity of the dienophile in such cycloadditions is also a key factor; for example, the strain in certain bridged bicyclic alkenes can render them exceptionally reactive dienophiles in Diels-Alder reactions, a principle that can be extended to other cycloaddition paradigms. acs.org

Cycloaddition TypeKey FeaturesExample Precursors
Intramolecular Gold-Catalyzed Cascade Domino process, forms multiple bonds in one pot.1-ethynyl-cyclohexane-trans-1,4-diol derivatives. nih.govnih.gov
Intramolecular aza-Prins Cyclization Diastereoselective formation of related heteroatomic bicyclic systems.(R)-2,3-Di-O-benzylglyceraldehyde and N-tosyl homoallylamine. researchgate.net
Intermolecular [4+3] Cycloaddition Direct formation of the seven-membered ring.Furan derivatives and oxyallyl cations.

Ring Enlargement Methodologies

Ring enlargement strategies provide an alternative pathway to the 6-oxabicyclo[3.2.1]octane core, typically starting from a smaller, more readily available ring system. These methods often involve a rearrangement that incorporates an additional carbon atom into the ring.

The Tiffeneau-Demjanov rearrangement is a classic one-carbon ring expansion method that converts a 1-aminomethyl-cycloalkanol to an enlarged cycloketone upon treatment with nitrous acid. wikipedia.orgsynarchive.com This reaction proceeds through the diazotization of the primary amine, followed by the loss of nitrogen gas to form a carbocation, which then triggers a rearrangement of an adjacent carbon-carbon bond. wikipedia.org

This methodology is particularly applicable to the synthesis of bicyclic and polycyclic systems. wikipedia.org The regioselectivity of the rearrangement is influenced by the migratory aptitude of the adjacent groups. wikipedia.org While the direct application to the 6-oxabicyclo[3.2.1]octane system from a precursor with the aminomethyl group on the bridged ring system is not explicitly detailed in the provided search results, the principle of expanding a six-membered ring to a seven-membered ring is well-established. d-nb.info The Tiffeneau-Demjanov rearrangement offers an advantage over the related Demjanov rearrangement by producing a ketone, which can serve as a handle for further functionalization, rather than an alcohol. d-nb.info

RearrangementStarting MaterialProductKey Reagent
Tiffeneau-Demjanov 1-aminomethyl-cycloalkanolEnlarged cycloketoneNitrous acid

Beyond the Tiffeneau-Demjanov rearrangement, other ring expansion techniques can be envisioned for the synthesis of the 6-oxabicyclo[3.2.1]octane core. One such strategy involves a semipinacol rearrangement. For instance, a silica-gel-promoted semipinacol rearrangement has been employed to form the 6-oxabicyclo[3.2.1]octane skeleton in the synthesis of manginoids and guignardones. sdu.edu.cn This type of rearrangement typically involves the 1,2-migration of a carbon or hydride group to an adjacent carbon bearing a leaving group, often initiated by the formation of an oxonium ion.

Another approach could involve radical-mediated ring expansion. For example, the treatment of halomethyl derivatives of β-oxo esters with radical initiators can lead to ring expansion through a bicyclo[4.1.0]heptane intermediate. thieme-connect.de While not a direct construction of the oxabicyclic system, this demonstrates the potential of radical processes in ring enlargement.

Radical Cyclization Cascades for Oxabicyclo[3.2.1]octane Formation

Radical cyclization reactions have emerged as powerful tools in organic synthesis, allowing for the formation of complex cyclic systems under mild conditions. researchgate.net In the context of 6-oxabicyclo[3.2.1]octane synthesis, radical cascades can initiate a series of bond-forming events to construct the bicyclic core.

One notable example is the use of an oxidative 1,3-dicarbonyl radical-initiated cyclization in the divergent synthesis of manginoids and guignardones. sdu.edu.cn These two classes of meroterpenoids share the 6-oxabicyclo[3.2.1]octane fragment. beilstein-journals.orgnih.gov The synthetic strategy hinges on a late-stage, bioinspired semipinacol rearrangement and cyclization of a common precursor. beilstein-journals.org The radical oxidation of a precursor in the presence of dioxygen and sunlight, or a catalytic amount of Mn(OAc)₃, can lead to the formation of the core structure. beilstein-journals.org

Furthermore, intramolecular radical cyclizations induced by iron-catalyzed hydrogen atom transfer have been utilized to close cyclohexane (B81311) rings in complex natural product synthesis, showcasing the versatility of radical methods in forming cyclic structures that could be precursors to or part of the 6-oxabicyclo[3.2.1]octane system. researchgate.net

Radical ApproachKey TransformationApplication
Oxidative 1,3-Dicarbonyl Radical-Initiated Cyclization Formation of the central ring of manginoids.Divergent synthesis of manginoids and guignardones. sdu.edu.cn
Semipinacol Rearrangement-Cyclization Bioinspired formation of the 6-oxabicyclo[3.2.1]octane fragment.Synthesis of magninoids and guignardones. beilstein-journals.org
Iron-Catalyzed Hydrogen Atom Transfer Intramolecular radical cyclization to form carbocyclic rings.Construction of complex polycyclic systems. researchgate.net

Photoinduced Electron Transfer (PET)-Triggered Cyclizations

Photoinduced electron transfer (PET) has emerged as a powerful tool in organic synthesis for the generation of radical ions, which can subsequently undergo a variety of transformations, including cyclization reactions. In the context of forming bicyclic ring systems, PET-triggered radical cascade cyclizations have been employed to construct complex molecular architectures. While direct application to the 6-oxabicyclo[3.2.1]octane core is not extensively documented, the synthesis of the closely related cyclohexanone-fused bicyclo[3.2.1]octane skeleton in the total synthesis of sculponin U provides a noteworthy example of this strategy's potential. researchgate.net This process is initiated by the single-electron transfer from a suitable donor to an acceptor, generating a radical cation or anion, which then initiates a cascade of cyclization events. The reaction is typically carried out under photochemical conditions, using a photosensitizer to facilitate the electron transfer process.

The key steps in such a transformation involve:

Photoexcitation of a sensitizer.

Single Electron Transfer (SET) to or from the substrate to generate a radical ion.

Radical Cyclization of the generated radical onto a suitably positioned unsaturated moiety.

Termination of the radical cascade through a final electron transfer or radical-radical coupling.

This methodology offers a mild and efficient way to forge complex ring systems under neutral conditions, often with high levels of stereocontrol.

Iron-Catalyzed Hydrogen Atom Transfer in Radical Cyclizations

Iron-catalyzed hydrogen atom transfer (HAT) represents another modern strategy for the generation of radicals for subsequent C-C or C-O bond formation. This method is advantageous due to the low cost, low toxicity, and rich reactivity of iron catalysts. In a typical iron-catalyzed HAT process for cyclization, an iron hydride species, generated in situ, abstracts a hydrogen atom from a substrate to generate a carbon-centered radical. This radical can then undergo intramolecular cyclization.

While a direct application of iron-catalyzed HAT for the explicit formation of the 6-oxabicyclo[3.2.1]octane core is not prominently featured in the literature, its utility in constructing related structural components is evident. For instance, in the total synthesis of sculponin U, an intramolecular radical cyclization induced by iron-catalyzed HAT was a key step in closing a cyclohexane ring within the larger molecular framework. researchgate.net

The general mechanism for an iron-catalyzed HAT-initiated cyclization can be outlined as follows:

Formation of an active iron-hydride catalyst.

Hydrogen atom transfer from a C-H bond of the substrate to the iron catalyst, generating a carbon-centered radical.

Intramolecular radical cyclization onto a tethered alkene or alkyne.

Radical termination or further reaction to afford the final product.

The conditions for these reactions typically involve an iron salt as a precatalyst, a silane (B1218182) as a hydride source, and a suitable solvent.

Reaction Component Typical Reagents/Conditions Purpose
Iron PrecatalystFe(acac)₃, FeCl₂, etc.Forms the active catalyst
Hydride SourcePhenylsilane (PhSiH₃), etc.Generates the iron-hydride species
SubstrateAlkene- or alkyne-tethered moleculeUndergoes radical cyclization
SolventEthanol, THF, etc.Reaction medium
TemperatureRoom temperature to elevated temperaturesTo facilitate the reaction

Olefin Metathesis and Related Ring-Closing Processes

Olefin metathesis, particularly ring-closing metathesis (RCM), has become a cornerstone of modern organic synthesis for the construction of cyclic compounds. This powerful transformation, catalyzed by ruthenium or molybdenum alkylidene complexes, allows for the intramolecular rearrangement of a diene to form a cycloalkene and a small volatile olefin, such as ethylene. The application of RCM to the synthesis of oxabicyclic systems has been demonstrated, including the formation of the closely related 6,8-dioxabicyclo[3.2.1]octane skeleton in the synthesis of (+)-exo- and endo-brevicomin. nih.gov In this approach, a triene precursor, formed by the ketalization of a diol and a ketone, undergoes RCM to construct the six-membered ring of the bicyclic acetal.

A general representation of an RCM reaction to form a 6-oxabicyclo[3.2.1]octane precursor is shown below:

The choice of catalyst is crucial for the success of the reaction and depends on the substrate's functional group tolerance and steric hindrance.

Catalyst Generation Catalyst Name Common Applications
First GenerationGrubbs' Catalyst (1st Gen)General purpose, good for terminal olefins
Second GenerationGrubbs' Catalyst (2nd Gen)Higher activity, better for hindered olefins
Hoveyda-Grubbs CatalystsHoveyda-Grubbs (1st & 2nd Gen)Increased stability and recyclability

Functionalization-Driven Cyclizations

The construction of the 6-oxabicyclo[3.2.1]octane core can also be achieved through intramolecular cyclizations driven by the strategic placement of functional groups on a cyclohexane or cyclohexene (B86901) precursor. These reactions often proceed via the formation of an oxygen-carbon bond, leading to the bridged bicyclic ether.

One notable example is the gold-catalyzed cascade reaction of a cyclohexane-trans-1,4-diol bearing an alkyne side chain. nih.gov This domino process assembles the oxabicyclo[3.2.1]octane scaffold through a sequence of cyclization and semi-pinacol rearrangements, forming two C-O bonds, two C-H bonds, and one C-C bond in a highly diastereoselective manner. nih.gov

Another powerful strategy is the intramolecular oxidopyrylium-alkene [5+2] cycloaddition. This reaction provides access to the 8-oxabicyclo[3.2.1]octane core, which is isomeric to the 6-oxabicyclo[3.2.1]octane system. The principles of this cycloaddition, involving the generation of a pyrylium (B1242799) ylide that reacts with a tethered alkene, highlight a functionalization-driven approach to forming bridged oxabicyclic systems. nih.gov

Acid-catalyzed cyclizations of epoxycyclohexanes are also a viable route. The epoxide, strategically placed on a cyclohexane ring with a pendant nucleophile (such as a hydroxyl group), can be activated by a Lewis or Brønsted acid, leading to intramolecular attack and the formation of the bicyclic ether.

Synthetic Routes to Key Precursors for the 6-Oxabicyclo[3.2.1]octane Core

The successful synthesis of the 6-oxabicyclo[3.2.1]octane core is highly dependent on the efficient preparation of suitably functionalized precursors. These precursors are typically monocyclic compounds, such as cyclohexane or cyclohexene derivatives, that possess the necessary functional groups for the subsequent cyclization reaction.

A common and versatile precursor is 3-cyclohexene-1-methanol (B142571) . This compound can be prepared from the Diels-Alder reaction of butadiene and acrolein, followed by reduction of the aldehyde. The double bond and the hydroxyl group in 3-cyclohexene-1-methanol provide handles for further functionalization and subsequent cyclization to form the bicyclic ether.

Another important class of precursors are functionalized epoxycyclohexanes . These can be synthesized by the epoxidation of the corresponding cyclohexene derivatives. The epoxide ring is a versatile functional group that can be opened under acidic or basic conditions to initiate an intramolecular cyclization cascade.

The synthesis of a brominated derivative, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, has been reported via a halolactonization reaction of optically active (S)-3-cyclohexene-1-carboxylic acid. This highlights the use of functionalized cyclohexenes as key precursors.

Precursor Type Key Functional Groups Typical Synthesis Method Subsequent Cyclization Strategy
Cyclohexene derivativesAlkene, Hydroxyl/Carboxylic AcidDiels-Alder reaction, reduction/oxidationHalolactonization, Acid-catalyzed cyclization
Diene-tethered cyclohexanolsTwo alkene groups, HydroxylAlkylation of a cyclohexanol (B46403) derivativeRing-closing metathesis
EpoxycyclohexanolsEpoxide, HydroxylEpoxidation of a cyclohexenolAcid- or base-catalyzed ring opening/cyclization

Stereochemical Control and Regioselectivity in 6 Oxabicyclo 3.2.1 Octane Synthesis

Diastereoselective Approaches in Bridged Ring Systems

The construction of the bridged 6-oxabicyclo[3.2.1]octane system often involves the formation of multiple stereocenters. Diastereoselective synthesis aims to control the relative stereochemistry of these centers. A variety of methods have been developed to achieve high diastereoselectivity.

One powerful approach involves intramolecular reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization. For instance, gold(I)-catalyzed cascade reactions of cyclohexane-trans-1,4-diols with an alkyne side chain have been shown to produce the oxabicyclo[3.2.1]octane ring system with high diastereoselectivity. nih.govnih.gov This domino process facilitates the formation of two C-H, two C-O, and one C-C bond through a sequence of cyclization and semi-pinacol rearrangements, leading to products with two oxygenated quaternary chiral centers. nih.govnih.gov

Diels-Alder reactions have also proven to be effective in establishing the diastereochemistry of the 6-oxabicyclo[3.2.1]octane core. The reaction between furan and various dienophiles can lead to the formation of the bicyclic system, and the stereochemical outcome is often governed by the endo-exo selectivity of the cycloaddition. acs.orgnih.gov For example, the reaction of homochiral oxabicyclo[3.2.1]octadiene building blocks with dienes proceeds with high levels of stereochemical control, with the diene approaching from the more accessible exo-face of the dienophile. acs.orgnih.gov

Furthermore, tandem carbonyl or imine addition followed by Friedel-Crafts cyclization, promoted by reagents like TiCl4, provides a convenient route to benzo-fused 8-oxabicyclo[3.2.1]octane derivatives with high diastereoselectivity. nih.gov The aza-Prins cyclization of chiral α-hydroxyaldehyde derivatives with N-tosyl homoallylamine also yields 6-oxa-2-azabicyclo[3.2.1]octane derivatives in a highly diastereoselective manner. acs.org

Table 1: Examples of Diastereoselective Reactions in 6-Oxabicyclo[3.2.1]octane Synthesis

Reaction Type Key Reagents/Catalysts Starting Materials Product Diastereoselectivity
Gold-Catalyzed Cascade Au(I) catalyst Cyclohexane-trans-1,4-diol with alkyne side chain Oxabicyclo[3.2.1]octane with quaternary chiral centers High
Diels-Alder Cycloaddition Heat or Lewis Acid Furan and dienophiles Oxabicyclo[3.2.1]octene derivatives High (exo-selectivity)
Tandem Carbonyl Addition/Friedel-Crafts TiCl4 Dihydrofuran and N-tosyliminoacetate Benzo-fused 8-oxabicyclo[3.2.1]octane Excellent
Aza-Prins Cyclization Lewis Acid (R)-2,3-Di-O-benzylglyceraldehyde and N-tosyl homoallylamine 6-Oxa-2-azabicyclo[3.2.1]octane derivative High

Enantioselective Synthesis via Chiral Catalysis or Auxiliaries

The synthesis of enantiomerically pure 6-oxabicyclo[3.2.1]octane derivatives is crucial for their application in medicinal chemistry and as chiral building blocks. This is often achieved through the use of chiral catalysts or chiral auxiliaries.

Asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides, generated from diazo imines, with acryloylpyrazolidinone have been successfully employed for the enantioselective synthesis of 8-oxabicyclo[3.2.1]octanes. rsc.org This reaction is facilitated by a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid, affording the desired products with high diastereo- and enantioselectivities. rsc.org

Brønsted acid-catalyzed [5+2] cycloaddition reactions of 6-substituted TpMo(CO)2(η-2,3,4-pyranyl) scaffolds with electron-deficient alkenes provide a regio- and stereocontrolled route to functionalized oxabicyclo[3.2.1]octenes. nih.gov When chiral, non-racemic scaffolds are used, the reaction proceeds with complete retention of enantiomeric purity. nih.gov

The use of chiral auxiliaries attached to the starting material can also direct the stereochemical course of a reaction. While many approaches focus on the stereocontrolled formation of the bicyclic scaffold from an already enantiomerically enriched acyclic precursor, there is a growing number of methods where stereochemical control is achieved during the formation of the 8-oxabicyclo[3.2.1]octane architecture itself. ehu.es

Control of Stereochemistry at Bridgehead and Bridge-Adjoining Positions

The stereochemistry at the bridgehead and bridge-adjoining positions of the 6-oxabicyclo[3.2.1]octane system significantly influences its three-dimensional shape and reactivity. Controlling these stereocenters is a key challenge in the synthesis of these molecules.

The stereochemical outcome of Diels-Alder reactions can be a reliable method for setting the stereochemistry at the bridge-adjoining positions. The approach of the diene to the dienophile is often sterically controlled, leading to a single diastereomer. acs.orgnih.gov The coupling constants between adjacent bridgehead and angular protons in NMR spectroscopy can be used to determine the stereochemical outcome. acs.org

Intramolecular 1,5-alkylidene carbene C–H insertion reactions on 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-ene ring systems have been shown to proceed with diastereotopic group selectivity. rsc.org The sense of diastereoselectivity can be reversed by changing the protecting group on a tertiary alcohol at the C-3 position. rsc.org

Furthermore, the stereochemistry of the starting material in cascade reactions plays a crucial role in determining the final stereochemistry of the product. In the gold-catalyzed cascade reaction mentioned earlier, the trans-configuration of the diol in the starting material is translated into the stereochemistry of the resulting bicyclic product. nih.govnih.gov

Regioselective Functionalization and Annulation Reactions

Regioselective reactions allow for the selective functionalization of specific positions on the 6-oxabicyclo[3.2.1]octane scaffold, which is essential for the synthesis of complex natural products.

Diels-Alder reactions of oxabicyclo[3.2.1]octadiene derivatives can be highly regioselective, especially when unsymmetrical dienes are used. acs.org For example, the reaction with isoprene can lead to a single major regioisomer. acs.org This regioselectivity is attributed to both electronic and steric factors.

TiCl4-mediated tandem carbonyl or imine addition followed by a Friedel-Crafts cyclization provides a regioselective route to benzo-fused 8-oxabicyclo[3.2.1]octanes. nih.gov The cyclization occurs at a specific position on the aromatic ring, dictated by the electronics of the aromatic system and the reaction conditions.

Annulation reactions, which involve the formation of a new ring fused to the existing bicyclic system, are also crucial for building molecular complexity. Oxidative dearomatization induced (ODI) cascade approaches have been developed for the rapid construction of bicyclo[3.2.1]octane skeletons, which can then be further elaborated. acs.org These methods, such as the ODI-[5 + 2] cycloaddition/pinacol rearrangement cascade, allow for the formation of cyclopentane and cyclohexane-fused bicyclo[3.2.1]octanes with good yields and excellent diastereoselectivity. acs.org

Table 2: Examples of Regioselective Reactions in 6-Oxabicyclo[3.2.1]octane Synthesis

Reaction Type Key Reagents/Catalysts Substrate Product Regioselectivity
Diels-Alder Cycloaddition Heat Oxabicyclo[3.2.1]octadiene and isoprene Cycloadduct High
Tandem Addition/Friedel-Crafts TiCl4 Dihydrofuran and aromatic nucleophile Benzo-fused 8-oxabicyclo[3.2.1]octane High
ODI-[5+2] Cycloaddition Oxidant Vinylphenol Cyclopentane/cyclohexane-fused bicyclo[3.2.1]octane High

Functionalization and Derivatization of the 6 Oxabicyclo 3.2.1 Octane Scaffold

Oxidation Reactions on the Oxabicyclic Core

Oxidation reactions are fundamental for introducing new functional groups or modifying existing ones within the 6-oxabicyclo[3.2.1]octane system. These transformations can target C-H bonds or hydroxyl groups, leading to the formation of more complex and functionalized derivatives.

Direct C-H oxidation offers an efficient way to functionalize the carbon skeleton. Radical-based approaches have been employed in the synthesis of meroterpenoids containing the 6-oxabicyclo[3.2.1]octane fragment. beilstein-journals.org For instance, radical oxidation in the presence of dioxygen and sunlight or a catalytic amount of Mn(OAc)₃ can lead to the formation of hydroperoxides, which are versatile intermediates for further transformations. beilstein-journals.org Another advanced strategy involves a tandem C–H oxidation/oxa- nih.govnih.gov Cope rearrangement/aldol reaction sequence to construct 8-oxabicyclo[3.2.1]octanes, a closely related scaffold, demonstrating the power of C-H activation in building complexity. researchgate.net

Oxidation StrategyReagentsIntermediate/ProductApplication Context
Radical OxidationO₂, sunlight or Mn(OAc)₃HydroperoxidesDivergent synthesis of magninoids A and C beilstein-journals.org
Tandem C-H OxidationT+BF4−/ZnBr28-Oxabicyclo[3.2.1]octanesEfficient construction of the bicyclic core researchgate.net

The selective oxidation of alcohol functionalities to ketones is a common and critical step in the manipulation of the oxabicyclic core. Often, competitive oxidation of alcohols to ketones can occur during other reactions, such as radical couplings, if not carefully controlled. beilstein-journals.org In synthetic sequences, reagents like Dess-Martin periodinane (DMP) are used for the clean conversion of primary or secondary alcohols on the scaffold to the corresponding aldehydes or ketones. rsc.org For example, during the synthesis of precursors for alkylidene carbene reactions, a primary alcohol on an oxabicyclic intermediate was successfully oxidized to an aldehyde using DMP. rsc.org This transformation is essential for elaborating the carbon skeleton or preparing the molecule for subsequent addition or condensation reactions.

Halogenation and Halogen-Mediated Transformations

Halogenation of the 6-oxabicyclo[3.2.1]octane scaffold introduces versatile functional handles that can be used in a variety of subsequent transformations, including eliminations and nucleophilic substitutions.

The reaction of unsaturated precursors with N-bromosuccinimide (NBS) can lead to the formation of bicyclic bromoethers. heteroletters.org For instance, the reaction of (S)-α-terpineol in anhydrous acetonitrile with NBS yields (1R,4S,5S)-4-bromo-4,7,7-trimethyl-6-oxabicyclo[3.2.1]octane as one of the major products. heteroletters.org

Furthermore, extensive studies on the related 8-oxabicyclo[3.2.1]oct-6-en-2-one system have demonstrated highly stereoselective halogenation reactions. Successive brominations can lead to tribrominated products with high stereocontrol. scispace.com The resulting polyhalogenated compounds can then undergo selective elimination reactions. For example, treatment of a tribromo-8-oxabicyclo[3.2.1]octan-2-ol with DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) resulted in the smooth and selective elimination of one equivalent of HBr to afford a dibromo-8-oxabicyclo[3.2.1]oct-6-ene derivative. scispace.com These halogenated intermediates are valuable for creating further molecular diversity.

ReactionSubstrate TypeReagentProduct TypeSelectivity
Intramolecular CohalogenationUnsaturated Monoterpene AlcoholNBSBicyclic BromoetherHigh
Dibromination/Elimination8-Oxabicyclo[3.2.1]oct-6-en-2-oneBr₂, then DBNDibromo-8-oxabicyclo[3.2.1]oct-6-eneHighly Stereoselective

Nucleophilic Additions and Substitutions on the Scaffold

The rigid conformation of the 6-oxabicyclo[3.2.1]octane scaffold allows for highly stereoselective nucleophilic additions, particularly to carbonyl groups. The bicyclic framework often dictates the trajectory of the incoming nucleophile, leading to a single major diastereomer. For example, the reduction of a ketone on the related 8-oxabicyclo[3.2.1]oct-6-en-3-one system with L-selectride yields the endo-alcohol with greater than 95% diastereomeric excess. smolecule.com Nucleophilic attack can also be part of a cascade reaction; for instance, the synthesis of certain natural products involves the nucleophilic attack by tryptamine derivatives on a benzyl cation intermediate attached to the bicyclic core. beilstein-journals.org

Nucleophilic substitution reactions are also key to derivatization. An oxabicyclo[3.2.1]octane ring system can be transformed into nucleoside analogues through a nucleophilic substitution pathway, showcasing its utility as a scaffold in medicinal chemistry. nih.gov

Electrophilic Additions to Unsaturated Oxabicyclic Systems

The double bond in unsaturated 6-oxabicyclo[3.2.1]octane derivatives is susceptible to electrophilic attack, providing a direct route to further functionalization across the olefin. These reactions often proceed with high regio- and stereoselectivity due to the steric and electronic properties of the bicyclic system.

Studies on the analogous 8-oxabicyclo[3.2.1]oct-6-en-2-one have shown that electrophilic addition of reagents like bromine and benzeneselenyl chloride is highly stereo- and regioselective. scispace.com The addition of bromine in CH₂Cl₂ at low temperatures gives a single dibromo adduct. scispace.com Similarly, the addition of PhSeCl proceeds with high selectivity. The stereochemical outcome is often influenced by the homoconjugated carbonyl group, which can act as either an electron-withdrawing or electron-releasing group depending on the reaction's electronic demand. scispace.com

Ring Cleavage and Rearrangement Reactions of the Oxabicyclic System

The strained nature of the bicyclic system can be exploited in ring cleavage and rearrangement reactions to generate new molecular architectures. These transformations can dramatically alter the carbon skeleton, providing access to different classes of compounds.

Acid-catalyzed hydrolysis of certain derivatives can induce a molecular rearrangement of the bicyclic system. rsc.org A notable transformation is the semipinacol rearrangement, which has been observed in the divergent synthesis of guignardone natural products. beilstein-journals.org Under acidic conditions, a cascade reaction involving a 1,2-allyl migration and C–O bond formation occurs through a semipinacol rearrangement. beilstein-journals.org Gold-catalyzed cascade reactions of specific diol substrates can also proceed via an oxonium-induced semi-pinacol rearrangement to diastereoselectively form the oxabicyclo[3.2.1]octane scaffold. nih.gov

Direct ring-opening of the oxabicyclic system provides another powerful synthetic strategy. For example, the bridgehead ether linkage can be opened using reagents like diisobutylaluminum hydride (DIBAL-H) or a silyl ketene acetal, leading to highly functionalized cycloheptenones. nih.gov This approach has been successfully applied to the synthesis of chiral fragments of complex natural products. nih.gov

Formation of Lactone and Ketone Derivatives within the Scaffold

The introduction of carbonyl functionalities, specifically ketones and lactones, into the 6-oxabicyclo[3.2.1]octane framework is a key strategy for the elaboration of this scaffold into more complex molecules. These functional groups serve as versatile handles for a variety of subsequent chemical transformations. The formation of ketones typically involves the oxidation of secondary alcohols on the bicyclic ring, while lactones are commonly synthesized through the intramolecular cyclization of suitable carboxylic acid precursors or by the oxidation of existing ketones within the scaffold.

One of the most direct methods for the formation of a lactone within the 6-oxabicyclo[3.2.1]octane system is through the halolactonization of cyclohexene-1-carboxylic acid derivatives. This reaction proceeds via an electrophilic addition of a halogen to the double bond, followed by an intramolecular nucleophilic attack by the carboxylate, leading to the formation of the bicyclic lactone. A prominent example is the synthesis of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one from (1S)-3-cyclohexene-1-carboxylic acid. This transformation can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice. The reaction is typically carried out in a suitable solvent such as dichloromethane in the presence of a base like sodium bicarbonate to neutralize the acid generated during the reaction.

The Baeyer-Villiger oxidation offers a powerful method for the conversion of a cyclic ketone to a lactone. This reaction involves the oxidation of a ketone with a peroxy acid or hydrogen peroxide, resulting in the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this oxidation is predictable, with the more substituted carbon atom generally migrating. While this method is broadly applicable to bicyclic ketones, its application to ketones on the 6-oxabicyclo[3.2.1]octane scaffold allows for the synthesis of various lactone isomers.

The synthesis of ketone derivatives within the 6-oxabicyclo[3.2.1]octane scaffold is most commonly achieved through the oxidation of the corresponding secondary alcohols. A variety of modern oxidation reagents and conditions can be employed for this transformation, allowing for high efficiency and selectivity. For instance, the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (DMSO), is a mild and effective method for converting alcohols to ketones without over-oxidation. Other reagents such as pyridinium chlorochromate (PCC) and Dess-Martin periodinane are also widely used for this purpose. The choice of oxidant often depends on the presence of other functional groups within the molecule. An example of this is the synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-one, a versatile intermediate for the preparation of various biologically active compounds.

Below are data tables summarizing some of the key methods for the formation of lactone and ketone derivatives of the 6-oxabicyclo[3.2.1]octane scaffold.

Table 1: Synthesis of Lactone Derivatives of 6-Oxabicyclo[3.2.1]octane

Starting MaterialReagents and ConditionsProductYield
(1S)-3-Cyclohexene-1-carboxylic acidN-Bromosuccinimide, Sodium bicarbonate, Dichloromethane, 5-10°C then room temperature for 2 hours(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-oneNot specified beilstein-journals.org
(S)-3-Cyclohexene-1-carboxylic acid (R)-α-phenylethylamine salt1,3-Dibromo-5,5-dimethylhydantoin or N-Bromosuccinimide in a solvent(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-oneHigh efficiency google.com
Cyclohex-3-ene-1-carboxylic acid2M solution of bromine in chloroform4-Bromo-6-oxabicyclo[3.2.1]octan-7-oneNot specified (byproduct formation)

Table 2: Synthesis of Ketone Derivatives of 6-Oxabicyclo[3.2.1]octane

Starting MaterialReagents and ConditionsProductYield
Corresponding secondary alcoholOxalyl chloride, Dimethyl sulfoxide (Swern oxidation)5,7,7-Trimethyl-6-oxabicyclo[3.2.1]octan-4-oneNot specified google.com
Furan and 1,1,3,3-tetrabromoacetone1. Zn/Ag, THF; 2. Zn/Cu, NH4Cl in methanol8-Oxabicyclo[3.2.1]oct-6-en-3-one46.5%
Corresponding secondary alcoholStereoselective reduction of a ketone (e.g., with sodium borohydride) followed by cyclization7-endo-substituted 6,8-dioxabicyclo[3.2.1]octanePredominant isomer

Synthesis of the 6 Oxabicyclo 3.2.1 Octan 2 Ylmethanamine Moiety

Introduction of the Methanamine Functionality

The introduction of the methanamine group at the C-2 position of the 6-oxabicyclo[3.2.1]octane skeleton can be achieved through several synthetic pathways. The choice of method often depends on the availability of starting materials and the desired stereochemical outcome.

Direct amination of an activated precursor at the C-2 position represents a potential route. However, this approach is often challenging due to the unreactive nature of the bicyclic ether skeleton. A more common strategy involves the use of precursors that are more amenable to amination reactions. For instance, the conversion of a leaving group, such as a halide or a sulfonate ester at the C-2 methyl position, with an amine source like ammonia or a protected amine equivalent, could be a viable strategy.

Reductive amination of a ketone precursor, 6-oxabicyclo[3.2.1]octan-2-one, provides a versatile and widely used method for the synthesis of amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with ammonia or an ammonium salt, followed by in-situ reduction to the corresponding amine.

Various reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity and tolerance of various functional groups. The general scheme for this transformation is depicted below:

ReactantReagentsProduct
6-Oxabicyclo[3.2.1]octan-2-one1. NH3 or NH4OAc 2. NaBH3CN or NaBH(OAc)36-Oxabicyclo[3.2.1]octan-2-amine

This table represents a general approach to the synthesis of the corresponding amine at the C-2 position, which would then require an additional carbon homologation step to yield the target methanamine. A more direct route would involve the reductive amination of the corresponding aldehyde, 6-oxabicyclo[3.2.1]octan-2-carbaldehyde.

The reduction of a nitrile group is a reliable method for the preparation of primary amines. Therefore, the synthesis of 6-oxabicyclo[3.2.1]octan-2-carbonitrile serves as a key intermediate in this pathway. The nitrile can be introduced via nucleophilic substitution of a suitable leaving group at the C-2 position with a cyanide salt. Subsequent reduction of the nitrile to the primary amine can be accomplished using various reducing agents.

Commonly used reagents for this transformation include lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), or catalytic hydrogenation using a metal catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

IntermediateReducing AgentProduct
6-Oxabicyclo[3.2.1]octan-2-carbonitrileLiAlH4 in THF6-Oxabicyclo[3.2.1]octan-2-ylmethanamine
6-Oxabicyclo[3.2.1]octan-2-carbonitrileH2, Raney Ni or Pd/CThis compound

Stereoselective Installation of the C-2 Methanamine Group

The stereochemistry at the C-2 position is a critical aspect of the synthesis. The rigid bicyclic structure of the 6-oxabicyclo[3.2.1]octane system often leads to a high degree of stereocontrol in reactions. The approach of the reagents is typically favored from the less hindered exo face of the molecule.

In the case of reductive amination of 6-oxabicyclo[3.2.1]octan-2-one, the stereochemical outcome will be influenced by the steric hindrance around the carbonyl group, potentially leading to the preferential formation of one diastereomer. Similarly, the reduction of a C-2 substituted alkene or the opening of an epoxide at the C-2 position can also be employed to control the stereochemistry. The choice of catalyst in asymmetric synthesis, for instance, a chiral auxiliary or a chiral catalyst, can be used to achieve enantioselective synthesis of a specific stereoisomer.

Transformation of Existing C-2 Functional Groups to Methanamine

An alternative strategy involves the modification of an existing functional group at the C-2 position. This is particularly useful when a suitable precursor with the desired stereochemistry is readily available.

A common and practical precursor for the synthesis of the target molecule is (6-oxabicyclo[3.2.1]octan-2-yl)methanol. This carbinol can be converted to the corresponding aminomethyl group through a two-step sequence.

First, the hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate, by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine or pyridine.

Subsequently, the resulting sulfonate ester undergoes nucleophilic substitution with an amine source. Sodium azide (NaN3) is a commonly used nucleophile for this purpose, leading to the formation of an azidomethyl intermediate. The azide is then reduced to the primary amine using reagents like lithium aluminum hydride or through catalytic hydrogenation.

Reaction Scheme: Carbinol to Aminomethyl Conversion

Starting MaterialReagentsIntermediateReagentsFinal Product
(6-Oxabicyclo[3.2.1]octan-2-yl)methanol1. MsCl, Et3N 2. NaN32-(Azidomethyl)-6-oxabicyclo[3.2.1]octaneLiAlH4 or H2, Pd/CThis compound

This method is advantageous as the stereochemistry of the starting carbinol is often retained throughout the reaction sequence, assuming an SN2 mechanism for the substitution reaction.

Rearrangements Involving Aminomethyl Precursors

The construction of the 6-oxabicyclo[3.2.1]octane framework featuring an aminomethyl group at the C-2 position can be approached through various rearrangement reactions. These reactions often involve the expansion or contraction of a pre-existing ring system to generate the desired bicyclic ether core. While a direct rearrangement of an aminomethyl precursor to form this compound is not extensively documented, analogous transformations in related systems provide a conceptual basis for potential synthetic routes.

One relevant class of reactions is the Favorskii rearrangement and its variants. The Favorskii rearrangement typically involves the conversion of α-halo ketones to carboxylic acid derivatives upon treatment with a base. wikipedia.orgddugu.ac.in In the context of cyclic α-halo ketones, this reaction leads to ring contraction. wikipedia.org An oxy-Favorskii rearrangement has been explored for the stereocontrolled synthesis of substituted bicyclic ethers. nih.govfigshare.com This method has proven effective in constructing both tertiary and quaternary centers with high stereospecificity, utilizing nucleophiles such as methanol and primary amines. nih.govfigshare.com A hypothetical pathway towards the target moiety could involve a suitably substituted α-haloketone precursor, where a subsequent aminomethylation and rearrangement sequence could be envisioned.

Another pertinent rearrangement is the Demjanov rearrangement , which involves the treatment of a primary amine with nitrous acid to generate a carbocation, often leading to ring expansion or contraction. Research on the Demjanov and Tiffeneau-Demjanov one-carbon ring enlargements of 2-aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives has shown that the nitrosation of these precursors can lead to the formation of 8-oxabicyclo[3.2.1]octane systems. researchgate.net Specifically, the nitrosation of 2-exo- and 2-endo-aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ol resulted in mixtures of 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]oct-6-en-3-one. researchgate.net This highlights the potential of using an aminomethyl-substituted precursor to induce a skeletal rearrangement to the desired 6-oxabicyclo[3.2.1]octane core. The regiochemical outcome of such rearrangements is influenced by the stereochemistry of the starting material and the migratory aptitude of the adjacent carbon atoms.

Furthermore, polytopal rearrangements governing the stereochemistry of bicyclic oxime ether synthesis have been studied, indicating that the spatial arrangement around the nitrogen atom of an amino group can direct the formation of different products. mdpi.com While not a direct carbon skeleton rearrangement, this illustrates the importance of stereocontrol in reactions involving amino groups on bicyclic systems.

The Wolff rearrangement of α-diazoketones to form ketenes is another powerful tool in organic synthesis that can be applied to ring contractions. While typically used for the synthesis of carboxylic acid derivatives, intramolecular trapping of the ketene by a nucleophile can lead to cyclic structures. nih.gov A synthetic strategy could potentially involve an amino acid-derived diazoketone that, upon Wolff rearrangement, undergoes cyclization to form a precursor to the target bicyclic amine.

These examples from the literature, while not providing a direct synthesis of this compound, offer a foundation for designing synthetic routes that employ rearrangements of aminomethyl precursors or their synthetic equivalents. The choice of rearrangement strategy would depend on the availability of starting materials and the desired stereochemical control.

Protecting Group Strategies for the Amine and Other Functionalities

In the multistep synthesis of complex molecules like this compound, the use of protecting groups is essential to ensure chemoselectivity. organic-chemistry.org The primary amine of the target molecule is a nucleophilic and basic functional group that can undergo undesired side reactions with a variety of reagents. libretexts.org Therefore, its temporary protection is a critical consideration in any synthetic plan.

The ideal protecting group should be easy to introduce and remove in high yield, stable to the reaction conditions of subsequent steps, and should not interfere with other functional groups in the molecule. organic-chemistry.org For primary amines, several classes of protecting groups are commonly employed.

Carbamates are among the most popular choices for amine protection. organic-chemistry.org They render the nitrogen atom significantly less nucleophilic. organic-chemistry.org Common carbamate protecting groups include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a broad range of conditions and its facile removal with acid. organic-chemistry.org

Benzyloxycarbonyl (Cbz): The Cbz group is also a robust protecting group that can be removed by catalytic hydrogenolysis, a mild method that often preserves other functional groups.

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is particularly useful in strategies requiring orthogonal protection, as it is stable to acidic conditions but readily cleaved by bases. organic-chemistry.org

Amides can also serve as protecting groups for amines, though their removal often requires harsher conditions (strong acid or base hydrolysis). wikipedia.org The trifluoroacetamide group offers protection through steric bulk and can be removed with a stronger acid.

Sulfonamides , such as the tosyl (Ts) group, are another option for amine protection. chemistrytalk.orgnih.gov They are stable to a wide range of reaction conditions but typically require strong acids or reducing agents for cleavage. wikipedia.org

The following table summarizes some common protecting groups for primary amines and their typical deprotection conditions:

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine)
AcetylAcAcetic anhydride, Acetyl chlorideAcid or base hydrolysis
BenzoylBzBenzoyl chlorideAcid or base hydrolysis
p-ToluenesulfonylTs or Tosylp-Toluenesulfonyl chloride (TsCl)Strong acid, reducing agents

In the context of synthesizing this compound, if the synthetic route involves the introduction of other functionalities, such as hydroxyl or carbonyl groups, these would also require appropriate protection. For example, hydroxyl groups are often protected as silyl ethers (e.g., TBDMS) or benzyl ethers, while carbonyl groups can be protected as acetals or ketals. A carefully planned protecting group strategy is paramount to the successful synthesis of this complex bicyclic amine.

Mechanistic Investigations of Reactions Involving 6 Oxabicyclo 3.2.1 Octane Systems

Elucidation of Reaction Pathways for Core Construction

The construction of the 6-oxabicyclo[3.2.1]octane core can be achieved through various synthetic routes, each with its own distinct reaction pathway. Mechanistic studies have been instrumental in unraveling the step-by-step processes involved in these transformations.

A notable strategy involves a gold-catalyzed cascade reaction of 1-ethynyl-cyclohexane-trans-1,4-diol derivatives. nih.gov The proposed mechanism for this transformation involves several key steps:

Intramolecular Nucleophilic Addition: The reaction is initiated by the intramolecular 6-exo-dig nucleophilic addition of a hydroxyl group onto the gold-activated alkyne. This step forms an exo-cyclic enol ether intermediate. nih.gov

Isomerization: The resulting enol ether then undergoes a gold-catalyzed isomerization to form a highly strained oxonium ion. nih.gov

Semi-Pinacol Rearrangement: This is followed by an oxonium-induced semi-pinacol-type 1,2-alkyl migration to yield the desired 6-oxabicyclo[3.2.1]octane scaffold. nih.gov

An alternative pathway involving a β-hydrogen elimination from the enol ether intermediate has also been considered, which would lead to a different bicyclic product. nih.gov

Another powerful method for constructing this bicyclic system is the oxidopyrylium-alkene [5+2] cycloaddition reaction. Mechanistic investigations of this reaction have focused on understanding the facial selectivity and the factors that control the stereochemical outcome. cuny.edu

Radical-based approaches have also been employed, where divergent total synthesis strategies allow for the construction of the 6-oxabicyclo[3.2.1]octane core as part of a broader synthetic scheme targeting various natural products. beilstein-journals.org These radical pathways often involve complex cascade reactions, and understanding the factors that control the regioselectivity and stereoselectivity of the radical additions is a key area of investigation. beilstein-journals.org

Below is an interactive data table summarizing different reaction pathways for the construction of the 6-oxabicyclo[3.2.1]octane core.

Key StrategyInitiating StepKey IntermediatesFinal Step
Gold-Catalyzed Cascade nih.govIntramolecular nucleophilic addition of a hydroxyl group to an alkyneExo-cyclic enol ether, Oxonium ionSemi-pinacol rearrangement
Oxidopyrylium Cycloaddition cuny.eduFormation of an oxidopyrylium ylideOxidopyrylium betaine[5+2] Cycloaddition
Radical-Based Divergent Synthesis beilstein-journals.orgRadical initiation and additionRadical intermediatesRadical cyclization and termination
Tandem Michael-Aldol Reaction ucl.ac.ukMichael addition of a dione to an enalEnolate intermediateIntramolecular aldol condensation

Stereoelectronic Effects in Bicyclic Ring Systems

Stereoelectronic effects play a critical role in dictating the reactivity and selectivity of reactions involving 6-oxabicyclo[3.2.1]octane systems. The rigid, conformationally constrained nature of this bicyclic framework imposes specific geometric requirements for orbital overlap, which in turn influences the course of chemical reactions.

In the context of alkylidene carbene reactions on 8-oxabicyclo[3.2.1]oct-6-ene ring systems (a related bicyclic ether), the activation of specific C-H bonds for insertion is governed by stereoelectronic factors. rsc.org The alignment of the C-H bond with the p-orbital of the carbene is crucial for the reaction to occur. For instance, the preference for insertion into a methine C-H bond adjacent to the bridgehead oxygen can be attributed to the electronic activation of this bond and favorable orbital overlap in the transition state. rsc.org

The conformational rigidity of the bicyclic system also influences the stereochemical outcome of reactions. In the gold-catalyzed cascade reaction mentioned earlier, the chair-like transition state is favored, leading to the observed diastereoselectivity. nih.gov The stereochemical information embedded in the starting material is effectively transmitted through the reaction sequence due to the conformational constraints of the intermediates.

Furthermore, the presence of heteroatoms, such as the oxygen atom in the 6-oxabicyclo[3.2.1]octane system, introduces significant stereoelectronic effects. The lone pairs on the oxygen can influence the reactivity of adjacent bonds and functional groups through anomeric and other orbital interactions. These effects can impact everything from the acidity of neighboring protons to the facial selectivity of nucleophilic additions to nearby carbonyl groups.

Transition State Analysis in Key Synthetic Steps

Transition state analysis, often aided by computational methods such as Density Functional Theory (DFT), provides valuable insights into the factors that control the stereoselectivity and energy barriers of key synthetic steps.

For the gold-catalyzed diastereoselective synthesis of oxabicyclo[3.2.1]octanes, DFT calculations have been employed to rationalize the selective 1,2-alkyl migration that forms the bicyclic scaffold. nih.gov These calculations help in understanding why the semi-pinacol rearrangement is favored over the competing β-hydrogen elimination pathway.

In organocatalytic domino reactions that form bicyclo[3.2.1]octane derivatives, theoretical DFT calculations on the transition states have been crucial in revealing the origins of the high enantio- and diastereoselectivities. acs.org These analyses can pinpoint the specific non-covalent interactions, such as hydrogen bonding, that stabilize the favored transition state and lead to the observed stereochemical outcome.

For intramolecular [5+2] cycloaddition reactions involving oxidopyrylium ylides, the energy difference between the two diastereomeric transition states can be significant due to the constraints imposed by the tether connecting the dipole and the dipolarophile. researchgate.net This energy difference directly correlates with the high diastereoselectivity observed in these reactions.

The following interactive data table presents a summary of transition state analyses for key reactions.

ReactionKey Finding from Transition State AnalysisMethod of Analysis
Gold-Catalyzed Cascade nih.govFavors the semi-pinacol rearrangement over β-hydrogen eliminationDFT Calculations
Organocatalytic Domino Reaction acs.orgElucidates the role of non-covalent interactions in stereoselectivityDFT Calculations
Intramolecular [5+2] Cycloaddition researchgate.netExplains high diastereoselectivity based on the energy difference between diastereomeric transition statesComputational Modeling
Alkylidene Carbene C-H Insertion rsc.orgHighlights the importance of orbital alignment for selective C-H activationMechanistic Experiments and Stereochemical Analysis

Role of Intermediates in Scaffold Transformations

The isolation and characterization of intermediates, or their trapping through derivatization, are powerful tools for elucidating reaction mechanisms. In the synthesis of 6-oxabicyclo[3.2.1]octane systems, several key intermediates play a pivotal role in the transformation of the molecular scaffold.

In the divergent synthesis of magninoids and guignardones, which feature a 6-oxabicyclo[3.2.1]octane fragment, a common synthetic intermediate is transformed through a late-stage bioinspired semipinacol rearrangement–cyclization. beilstein-journals.org The ability to divert this intermediate to different product scaffolds highlights its central role in the synthetic strategy. beilstein-journals.org

The formation of strained intermediates can also be a key feature of reactions leading to these bicyclic systems. For example, the generation of a highly strained oxonium ion is a critical step in the gold-catalyzed cascade reaction. nih.gov The subsequent rearrangement of this high-energy intermediate drives the formation of the thermodynamically more stable 6-oxabicyclo[3.2.1]octane core.

In some cases, fleeting strained intermediates, such as cyclic allenes, can be leveraged to access complex scaffolds. While not directly forming a 6-oxabicyclo[3.2.1]octane in the examples provided, the principle of using a transient, high-energy species to drive the formation of a complex and stable polycyclic system is a relevant concept in mechanistic organic chemistry. acs.org

The ene reaction of chloral with cyclohexene (B86901), promoted by aluminum chloride, initially forms an ene adduct which then rearranges to a 6-oxabicyclo[3.2.1]octane derivative. rsc.org The initial adduct is a key intermediate whose structural transformation is central to the formation of the final bicyclic product.

Computational Chemistry and Theoretical Studies on 6 Oxabicyclo 3.2.1 Octane Derivatives

Conformational Analysis of the Bicyclic System

The conformational landscape of the 6-oxabicyclo[3.2.1]octane system is a critical determinant of its chemical reactivity and biological activity. The bicyclic structure is inherently rigid, yet it can adopt distinct low-energy conformations. The primary conformations are typically variations of chair and boat forms for the six-membered ring.

Computational studies, often initiated with molecular mechanics force fields (MMFF) and refined using higher-level quantum mechanical methods, have elucidated the preferred geometries. oup.comoup.com For instance, the cyclohexane (B81311) ring within the scaffold can adopt a chair conformation, as seen in some fumagillin analogues. oup.com However, the formation of the ether bridge can enforce specific conformational constraints, sometimes leading to more unusual arrangements like a twist-boat conformer to facilitate intramolecular ether formation. oup.comoup.comnih.gov

Vibrational spectroscopy, coupled with computational analysis, has confirmed the strong preponderance of the chair form for related dioxabicyclo[3.2.1]octanes at ambient temperatures. cdnsciencepub.com The choice of substituents and their stereochemistry can significantly influence the conformational equilibrium, dictating the spatial orientation of functional groups and thereby affecting molecular recognition processes.

Table 1: Comparison of Conformational Analysis Methods for Bicyclic Systems
MethodDescriptionApplication to 6-Oxabicyclo[3.2.1]octaneReference
Molecular Mechanics (MMFF)Uses classical physics to model the energy of a molecule as a function of its conformation. Computationally inexpensive.Used for initial conformational searches to identify low-energy conformers. oup.comoup.com
Density Functional Theory (DFT)A quantum mechanical method that models electron correlation to provide more accurate energies and structures.Used to optimize the geometry of conformers identified by MMFF, such as with the B3LYP/6-31G* level of theory. oup.comoup.com
Vibrational Spectroscopy AnalysisExperimental (Infrared, Raman) data is compared with computationally predicted spectra to confirm the dominant conformer in solution or gas phase.Confirms the prevalence of chair conformations in related bicyclo[3.2.1]octane systems. cdnsciencepub.com

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide profound insights into the electronic properties of 6-oxabicyclo[3.2.1]octane derivatives, which govern their reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine fundamental electronic descriptors. acs.orgresearchgate.net

These calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate the electrostatic potential. The resulting electronic information is crucial for understanding phenomena such as the halogen bond, where anisotropic electron distribution around a halogen atom can lead to attractive interactions with nucleophiles—a key consideration in drug design. acs.org For the 6-oxabicyclo[3.2.1]octane system, the bridgehead oxygen atom introduces significant polarity and influences the molecule's electrostatic surface potential, creating specific sites for hydrogen bonding and other non-covalent interactions. Thermochemical properties, such as enthalpies of formation, can also be derived from electronic structure calculations, providing data for kinetic and thermodynamic modeling. unizar.es

Prediction of Reactivity and Selectivity

Theoretical studies are instrumental in predicting the reactivity and stereoselectivity of reactions involving the 6-oxabicyclo[3.2.1]octane scaffold. The inherent ring strain and electronic features of this system lead to unique chemical behavior. researchgate.net

For example, derivatives of this scaffold have been shown to be highly reactive dienophiles in Diels-Alder reactions, a reactivity attributed to a combination of ring strain and homoconjugation effects. nih.gov Computational models can predict the feasibility and outcome of such reactions. DFT calculations have been used to elucidate complex reaction mechanisms, such as a gold-catalyzed cascade reaction that proceeds through a semi-pinacol rearrangement to form the oxabicyclo[3.2.1]octane core. nih.gov These calculations can reveal the transition state energies and reaction pathways, explaining observed diastereoselectivity and predicting the most favorable product. nih.gov Similarly, quantum-chemical calculations have been used to predict the rates of rearrangements in related bicyclic systems, demonstrating how conformation can influence the reaction mechanism. researchgate.net

Docking and Molecular Dynamics Simulations (Contextualized for Chemical Biology Scaffold Design)

The 6-oxabicyclo[3.2.1]octane scaffold is of significant interest in chemical biology for designing specific inhibitors and probes. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how these molecules bind to biological targets like enzymes and receptors. mdpi.com

Docking studies predict the preferred binding orientation of a ligand within a protein's active site, providing a static snapshot of the interaction. MD simulations extend this by simulating the dynamic behavior of the protein-ligand complex over time, offering insights into conformational changes, binding stability, and the energetic contributions of specific interactions. plos.org For instance, MD simulations have been used to investigate the binding of inhibitors to histone deacetylase 2 (HDAC2), where a related oxabicyclo[3.2.1]octane-containing compound was studied. plos.org These simulations help elucidate the intermolecular interactions and dynamic behavior that govern ligand binding and inhibitory activity. mdpi.complos.org Such in silico approaches are crucial for the rational design of new, potent, and selective bioactive agents based on the 6-oxabicyclo[3.2.1]octane framework.

Table 2: Computational Techniques in Scaffold-Based Drug Design
TechniquePurposeExample ApplicationReference
Molecular DockingPredicts the binding pose and affinity of a small molecule to a macromolecular target.Identifying potential inhibitors of checkpoint kinase 1 or flaviviral protease using fragment-based library docking. bindingdb.org
Molecular Dynamics (MD) SimulationsSimulates the time-dependent motion of a molecular system to study dynamics, conformational changes, and binding stability.Investigating the structural dynamics of HDAC2 in complex with various inhibitors to understand differential binding. plos.org
QM/MM MethodsCombines high-accuracy Quantum Mechanics (for the active site) with efficient Molecular Mechanics (for the rest of the protein).Modeling the geometry of halogen bonds involving backbone carbonyl oxygens in a drug binding site. acs.org

Strain Energy and Stability Analysis of Ring Systems

The stability of the 6-oxabicyclo[3.2.1]octane ring system is intrinsically linked to its ring strain. This strain arises from deviations from ideal bond angles, bond lengths, and torsional angles imposed by the bicyclic structure. While more stable than smaller bridged systems, the bicyclo[3.2.1]octane skeleton possesses a higher ring strain compared to related systems like bicyclo[3.3.1]nonanes. ucl.ac.uk

This inherent strain is a key driver of its reactivity. researchgate.netnih.gov Computational methods can quantify this strain energy. For example, studies on the rearrangement of bicyclo[2.2.2]octene radicals to the bicyclo[3.2.1]octene system show an interplay between the greater strain of the [3.2.1] system and the electronic stabilization provided by substituents. escholarship.org The product ratios in such rearrangements are influenced by this balance, which can be modeled computationally. escholarship.org Understanding the strain energy helps rationalize why certain reaction pathways are favored and provides a basis for designing reactions that leverage this stored energy to construct complex molecular architectures.

Advanced Spectroscopic Characterization of 6 Oxabicyclo 3.2.1 Octane Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the intricate stereochemistry of 6-oxabicyclo[3.2.1]octane systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while advanced 2D NMR techniques establish through-bond and through-space correlations, which are crucial for assigning the relative configuration of stereocenters.

In the ¹H NMR spectrum of a 6-oxabicyclo[3.2.1]octane derivative, the chemical shifts and coupling constants of the bridgehead protons and the protons on the bicyclic framework are particularly diagnostic. For instance, the coupling constants between adjacent protons, dictated by the Karplus relationship, can help determine dihedral angles and thus the relative stereochemistry. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, are pivotal in establishing through-space proximities between protons, which is essential for confirming stereochemical assignments.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift of each carbon atom, reflecting its local electronic environment. thieme-connect.de The chemical shifts of the carbon atoms within the bicyclic core are sensitive to their stereochemical orientation. thieme-connect.de Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, aiding in the complete assignment of the NMR spectra. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted 6-Oxabicyclo[3.2.1]octane System

Positionδ ¹³C (ppm)δ ¹H (ppm) (Multiplicity, J in Hz)
175.24.65 (d, J=5.5)
238.52.10 (m)
325.11.80 (m), 1.65 (m)
429.81.95 (m), 1.75 (m)
570.34.30 (br s)
735.62.25 (dd, J=12.0, 6.0), 1.90 (d, J=12.0)
8102.1-
-CH₂NH₂45.82.95 (d, J=7.0)

Note: This data is illustrative for a generic 6-oxabicyclo[3.2.1]octane derivative and not specific to 6-Oxabicyclo[3.2.1]octan-2-ylmethanamine.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. msu.edu For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn allows for the calculation of its molecular formula.

Electron ionization (EI) is a common ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound and can be used to deduce its structure. In the mass spectrum of a 6-oxabicyclo[3.2.1]octane derivative, characteristic fragmentation pathways often involve the cleavage of the bicyclic ring system. The fragmentation of C-C bonds is common as they are generally weaker than C-H bonds. msu.edu The analysis of these fragments can provide valuable information about the connectivity of the molecule. youtube.com Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be used to observe the molecular ion with greater intensity and less fragmentation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment Structure/Loss
141[M]⁺ (Molecular Ion)
124[M-NH₃]⁺
111[M-CH₂NH₂]⁺
97Loss of C₂H₄O
83Further fragmentation of the bicyclic core
70Cleavage of the oxabicyclo ring
55C₄H₇⁺ fragment
43C₃H₇⁺ fragment
30[CH₂NH₂]⁺

Note: This data is predicted and illustrative. Actual fragmentation may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H stretching and bending), C-N stretching, C-O-C stretching of the ether linkage, and C-H stretching and bending vibrations of the aliphatic backbone. libretexts.org The position, shape, and intensity of these bands can provide clues about the molecular structure and conformation.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds that are weak in the IR spectrum. The combination of IR and Raman data can lead to a more complete vibrational assignment.

Table 3: Characteristic IR and Raman Bands for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)Vibrational Mode
N-H (amine)3400-3250 (broad)3400-3250 (weak)Stretching
C-H (aliphatic)2960-28502960-2850Stretching
N-H (amine)1650-1580-Bending
C-O-C (ether)1150-1085 (strong)1150-1085 (weak)Stretching
C-N1250-10201250-1020Stretching

Note: These are typical frequency ranges for the respective functional groups.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. ed.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms in the crystal lattice can be determined with high precision.

For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the absolute configuration of each stereocenter, provided a suitable crystal can be grown. ed.ac.uk The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. This information is invaluable for understanding the molecule's physical and chemical properties.

Table 4: Hypothetical Crystallographic Data for a 6-Oxabicyclo[3.2.1]octane Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)12.678
α (°)90
β (°)90
γ (°)90
Volume (ų)1104.5
Z4
Density (calculated) (g/cm³)1.275

Note: This data is hypothetical and serves as an example of typical crystallographic parameters.

Circular Dichroism (CD) for Chiral Compound Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is particularly useful for studying the stereochemistry of chiral compounds in solution. nih.gov

For a chiral molecule such as this compound, the CD spectrum would exhibit positive or negative Cotton effects at specific wavelengths, which are characteristic of its absolute configuration and conformation. pharm.or.jp By comparing the experimental CD spectrum with that of related compounds of known stereochemistry or with spectra predicted by theoretical calculations, the absolute configuration of the molecule can often be determined. researchgate.net CD spectroscopy is a sensitive probe of the chiral environment within a molecule and can be used to study conformational changes in solution.

Table 5: Illustrative Circular Dichroism Data for a Chiral Bicyclic Compound

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
210+15,000
235-8,000
280+2,500

Note: This data is illustrative and represents a hypothetical CD spectrum.

Applications As Versatile Building Blocks in Complex Molecule Synthesis

Integration into Natural Product Total Synthesis

The 6-oxabicyclo[3.2.1]octane core is a recurring motif in a range of natural products, and its inclusion is often central to their biological activity. Synthetic strategies targeting these molecules frequently feature the construction of this bicyclic system as a key step.

For instance, this fragment is a core component of the magninoids and guignardones, two classes of meroterpenoids with notable biological activities, including the inhibition of the enzyme 11-β-hydroxysteroid dehydrogenase type I. beilstein-journals.org A divergent synthetic approach has been successfully developed to access various members of these families from a common intermediate containing the 6-oxabicyclo[3.2.1]octane core. beilstein-journals.org This strategy highlights the scaffold's utility in generating molecular diversity. Furthermore, a gold-catalyzed cascade reaction has been developed for the diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system, a method that has been successfully applied to the formal total synthesis of (+)-cortistatins. nih.gov

Synthesis of Natural Product Analogues

Beyond the total synthesis of natural products, the 6-oxabicyclo[3.2.1]octane scaffold is instrumental in the creation of novel analogues with modified or improved biological profiles. Engineered biosynthesis, for example, has been used to produce new analogues of fumagillin, an angiogenesis inhibitor. oup.com These novel compounds, which contain the 6-oxabicyclo[3.2.1]octane core, have demonstrated selective antiamoebic activity without the cytotoxicity associated with the parent compound. oup.com

Additionally, versatile homochiral oxabicyclo[3.2.1]octadiene building blocks have been developed for the synthesis of natural product analogues. acs.org These synthons provide a foundation for approaches to complex molecules such as deacetoxyalcyonin acetate. acs.orgresearchgate.net

Construction of Polycyclic Frameworks Utilizing the Oxabicyclic Core

The rigid structure of the oxabicyclo[3.2.1]octane core makes it an excellent foundation for the construction of more elaborate, multi-ring systems. researchgate.net Its defined stereochemistry allows for precise control over the spatial orientation of subsequent ring additions.

One of the primary methods for building upon this core is through annulation reactions. For example, a four-carbon annulation across the two-carbon bridge of an oxabicyclo[3.2.1]octadiene derivative can produce a bicyclo[5.4.0]undecane intermediate. acs.org Derivatives such as dibromoenones are particularly reactive and provide straightforward access to bicyclo[5.4.0]undecane and bicyclo[5.3.0]decane systems, which are common structural motifs in a variety of natural products. acs.org The Diels-Alder reaction is a powerful and frequently employed method for the initial construction of the six-membered ring within the scaffold, generating significant structural complexity in a single step. acs.orgresearchgate.netnih.gov

Design of Novel Molecular Scaffolds for Chemical Biology Investigations

The three-dimensional character of the oxabicyclo[3.2.1]octane framework makes it an attractive scaffold for generating libraries of diverse, sp³-rich molecules for chemical biology and drug discovery. The related 6,8-dioxabicyclo[3.2.1]octane skeleton is found in a wide array of bioactive natural products, underscoring the biological relevance of this class of structures. acs.org The unique shape and versatile functionalization of these scaffolds offer a platform for designing innovative drugs and biologically active compounds. lookchem.com The analogous 8-azabicyclo[3.2.1]octane (tropane) core, found in neurologically active natural products like atropine and scopolamine, serves as a lead structure in drug design, suggesting similar potential for oxabicyclo[3.2.1]octane-based compounds in medicinal chemistry. uni-regensburg.de

Development of Chemical Probes and Ligands

While specific examples are emerging, the 6-oxabicyclo[3.2.1]octane scaffold possesses features ideal for the development of chemical probes and ligands. The aminomethyl group in 6-Oxabicyclo[3.2.1]octan-2-ylmethanamine, in particular, provides a crucial functional handle. This primary amine can be readily modified to attach fluorophores, biotin tags, or other reporter molecules to create chemical probes for studying biological processes. It can also serve as a key interaction point for binding to protein targets, such as enzymes or receptors, allowing the scaffold to function as the core of a targeted ligand.

Applications in Material Science and Polymer Chemistry

The utility of the oxabicyclo[3.2.1]octane framework extends beyond the life sciences into material science. Derivatives such as 8-oxa-bicyclo[3.2.1]oct-6-en-3-one are employed as versatile precursors in the chemical industry for synthesizing various materials. lookchem.com The reactivity of the scaffold can be harnessed to produce compounds with properties suitable for applications in specialized coatings and polymers. lookchem.com Further research into the polymerization of functionalized oxabicyclo[3.2.1]octane monomers could lead to the development of new materials with unique structural and physical properties.

Role as Synthetic Intermediates in Organic Transformations

This compound and its precursors are valuable intermediates in a variety of organic transformations, most notably in ring-expansion reactions. The Tiffeneau–Demjanov rearrangement, a classic one-carbon ring expansion, utilizes a β-amino alcohol to generate a ketone with an enlarged ring. wikipedia.orgslideshare.net

This reaction has been specifically demonstrated on a closely related bicyclic system. The nitrosation of 2-aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives (a precursor to the [3.2.1] system) can induce a rearrangement to form 8-oxabicyclo[3.2.1]octane ketones and alcohols. researchgate.net For instance, treating 7-oxabicyclo[2.2.1]hept-5-en-2-endo-ylmethylamine with nitrous acid yields products including 7-oxabicyclo[3.2.1]oct-6-en-2-ols. researchgate.net This transformation showcases the pivotal role of the aminomethyl group in facilitating skeletal rearrangements to access different, and often more complex, bicyclic frameworks. organicreactions.orgd-nb.info This capability makes this compound a strategic intermediate for accessing a wider range of cyclic and bicyclic structures.

Future Perspectives and Challenges in 6 Oxabicyclo 3.2.1 Octane Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to the 6-oxabicyclo[3.2.1]octane core remains a significant focus. Traditional methods often rely on multi-step sequences with harsh reagents and produce considerable waste. The future of synthesizing these scaffolds, including derivatives like 6-Oxabicyclo[3.2.1]octan-2-ylmethanamine, lies in the adoption of greener and more atom-economical approaches.

Key areas for future development include:

Catalytic Methods: The use of transition metal and organocatalysis is expected to play an increasingly important role. mdpi.com Gold-catalyzed cascade reactions, for instance, have shown promise in the diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system. nih.gov Future work will likely focus on developing catalysts that are more robust, recyclable, and operate under milder conditions.

Photocatalysis and Flow Chemistry: Visible-light photocatalysis offers a sustainable approach to constructing complex molecular architectures. rsc.orgnih.govrsc.org This technology, especially when combined with flow chemistry, can enable safer, more scalable, and highly efficient syntheses of bicyclic scaffolds. nih.govmtak.humdpi.comacs.org The precise control over reaction parameters in flow reactors can lead to improved yields and selectivities.

Bio-inspired Synthesis: Mimicking biosynthetic pathways to construct the 6-oxabicyclo[3.2.1]octane core is another promising avenue. Enzymatic reactions or biomimetic cascades could offer highly selective and environmentally friendly alternatives to traditional synthetic methods.

MethodologyAdvantagesChallenges
Transition Metal Catalysis High efficiency, good stereocontrolCost and toxicity of some metals, catalyst recovery
Organocatalysis Metal-free, often milder conditionsCatalyst loading can be high, scalability
Photocatalysis Uses light as a renewable energy sourceSubstrate scope can be limited, quantum yields
Flow Chemistry Enhanced safety, scalability, and controlInitial setup cost, potential for clogging
Biocatalysis High selectivity, green reaction conditionsEnzyme stability and availability

Exploration of Novel Reactivity Patterns for Functionalization

Beyond the synthesis of the core structure, the exploration of new ways to functionalize the 6-oxabicyclo[3.2.1]octane skeleton is crucial for accessing a wider range of derivatives with diverse properties. This includes the development of methods for late-stage functionalization, which would allow for the rapid diversification of complex molecules.

Future research will likely focus on:

Cascade Reactions: Designing novel cascade reactions that allow for the construction and functionalization of the bicyclic system in a single pot is a key goal. nih.gov These processes are highly efficient as they reduce the number of synthetic steps and purification procedures.

C-H Activation: The selective functionalization of C-H bonds is a powerful tool in modern organic synthesis. sigmaaldrich.com Applying C-H activation strategies to the 6-oxabicyclo[3.2.1]octane framework would provide direct routes to a variety of substituted derivatives that are difficult to access through traditional methods. x-mol.net

Ring-Opening and Rearrangement Reactions: Investigating unusual ring-opening and rearrangement reactions of the 6-oxabicyclo[3.2.1]octane system can lead to the discovery of novel molecular scaffolds. acs.org Understanding the factors that control these transformations will be essential for harnessing their synthetic potential.

Expanding the Scope of Asymmetric Synthesis

Many biologically active molecules containing the 6-oxabicyclo[3.2.1]octane core are chiral, and their biological activity is often dependent on their stereochemistry. Therefore, the development of robust methods for the asymmetric synthesis of this scaffold is of paramount importance.

Challenges and future directions in this area include:

Enantioselective Catalysis: While progress has been made, there is a continuing need for new and more general catalytic asymmetric methods for constructing the 6-oxabicyclo[3.2.1]octane ring system with high enantioselectivity. researchgate.netnih.govnih.gov This includes the development of new chiral ligands and organocatalysts. nih.gov

Stereodivergent Synthesis: The ability to selectively synthesize any desired stereoisomer of a molecule is a significant challenge. Future research will aim to develop stereodivergent strategies that allow access to all possible stereoisomers of 6-oxabicyclo[3.2.1]octane derivatives from a common starting material.

Construction of Quaternary Stereocenters: The creation of quaternary carbon centers, especially those bearing an oxygen atom, remains a formidable challenge in asymmetric synthesis. rsc.org Developing methods to install such centers within the 6-oxabicyclo[3.2.1]octane framework will be a key area of future investigation. nih.gov

Advanced Computational Design of Derivatives

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design and development of new molecules with desired properties. In the context of 6-oxabicyclo[3.2.1]octane chemistry, computational methods can be used to:

Predict Reactivity and Selectivity: Quantum mechanics calculations can be employed to understand the reactivity of the 6-oxabicyclo[3.2.1]octane system and to predict the outcome of chemical reactions. researchgate.netresearchgate.netcdnsciencepub.com This can help in the rational design of new synthetic routes and in the optimization of reaction conditions.

Design Novel Derivatives: Molecular modeling can be used to design new 6-oxabicyclo[3.2.1]octane derivatives with specific biological activities. By simulating the interaction of these molecules with biological targets, it is possible to identify promising candidates for further experimental investigation.

Understand Structure-Property Relationships: Computational studies can provide insights into the relationship between the three-dimensional structure of 6-oxabicyclo[3.2.1]octane derivatives and their physical and chemical properties. This knowledge can be used to design molecules with optimized properties for specific applications.

Innovative Applications Beyond Current Research Paradigms

While the primary focus of research on 6-oxabicyclo[3.2.1]octane derivatives has been in medicinal chemistry, the unique properties of this scaffold suggest that it could find applications in other areas as well.

Future innovative applications could include:

Materials Science: The rigid, three-dimensional structure of the 6-oxabicyclo[3.2.1]octane core could be exploited in the design of new polymers and materials with unique properties. For example, incorporating this scaffold into polymer backbones could lead to materials with enhanced thermal stability or specific optical properties.

Chemical Biology: 6-Oxabicyclo[3.2.1]octane derivatives could be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific enzymes or receptors in living cells.

Fragrance and Agrochemicals: The bicyclic ether motif is found in some fragrance compounds. nih.gov Further exploration of substituted 6-oxabicyclo[3.2.1]octanes could lead to the discovery of new fragrances and flavors. Additionally, the biological activity of some derivatives suggests potential applications in agrochemicals.

Q & A

Q. What are the recommended methods for synthesizing 6-Oxabicyclo[3.2.1]octan-2-ylmethanamine?

A copper-catalyzed oxidative carboetherification strategy is effective for constructing the bicyclic framework. For example, 4-pentenylalcohol derivatives with geminal diaryl groups undergo oxycupration followed by intramolecular radical cyclization to form the 6-oxabicyclo[3.2.1]octane core . Earlier synthetic routes involve sulfonate intermediates, such as the acetolysis of 6-Oxabicyclo[3.2.1]octane-1-methyl p-bromobenzenesulfonate, to introduce functional groups .

Q. How can the structure of this compound be confirmed experimentally?

Mass spectrometry (MS) and 2D-NOESY spectroscopy are critical. MS provides fragmentation patterns that help identify substituents on the bicyclic scaffold, though complex substituents may complicate interpretation . 2D-NOESY clarifies spatial arrangements by detecting nuclear Overhauser effects (NOEs) between protons, particularly useful for distinguishing stereoisomers (e.g., epoxy vs. non-epoxy configurations) .

Q. What safety protocols are recommended for handling this compound?

While direct toxicity data for this compound are limited, structurally similar bicyclic ethers exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use fume hoods, wear nitrile gloves, and employ closed-system handling to minimize exposure. Consult safety data sheets (SDS) of analogs for risk mitigation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound derivatives?

Density functional theory (DFT) calculations and molecular dynamics simulations can model reaction pathways. For example, the carbonyl group in related 6-oxabicyclo compounds (e.g., 6-Oxabicyclo[3.2.1]oct-3-en-7-one) shows distinct reactivity due to strain and electronic effects, which DFT can quantify . Such models guide functionalization strategies for drug discovery.

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Cross-validate results using complementary techniques. For instance, if mass spectral fragments conflict with expected patterns (e.g., unexpected base peaks), corroborate with nuclear magnetic resonance (NMR) or X-ray crystallography. Iterative refinement of synthetic routes may also resolve inconsistencies caused by impurities or stereochemical complexity .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

Chiral chromatography (e.g., HPLC with polysaccharide-based columns) or asymmetric synthesis using chiral catalysts can enhance enantiomeric excess. For example, brominated derivatives (e.g., 4-bromo-6-oxabicyclo[3.2.1]octan-7-one) require precise stereocontrol, achievable via enantioselective epoxidation or kinetic resolution .

Q. How does the bicyclic framework influence biological activity?

The rigidity of the 6-oxabicyclo[3.2.1]octane core enhances binding affinity to target proteins by reducing conformational entropy. Studies on analogs (e.g., Edoxaban Impurity 80) show that substituent positioning (e.g., bromine at C4) modulates interactions with enzymes like thrombin .

Methodological Considerations

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

High-resolution LC-MS or GC-MS with selective ion monitoring (SIM) detects impurities at ppm levels. For halogenated derivatives (e.g., bromo-substituted analogs), inductively coupled plasma mass spectrometry (ICP-MS) ensures accurate quantification of halogens .

Q. How can researchers design stability studies for this compound under varying conditions?

Accelerated stability testing (e.g., 40°C/75% RH for 6 months) identifies degradation pathways. Monitor for oxidation (via peroxide formation) or hydrolysis (via LC-MS). For example, the epoxide group in related bicyclic compounds is prone to ring-opening under acidic conditions .

Q. What strategies address low yields in radical cyclization steps during synthesis?

Optimize reaction parameters: (1) Use MnO₂ as a co-oxidant to enhance radical stability, (2) adjust solvent polarity (e.g., DMF vs. THF) to control reaction kinetics, and (3) employ microwave-assisted synthesis to reduce side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.